molecular formula C8H4ClFN2 B1590143 2-Chloro-6-fluoroquinoxaline CAS No. 55687-33-7

2-Chloro-6-fluoroquinoxaline

Cat. No. B1590143
CAS RN: 55687-33-7
M. Wt: 182.58 g/mol
InChI Key: QQEWXGTYYUSXII-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoroquinoxaline (2C6FQX) is a heterocyclic compound with a wide range of applications in scientific research. It is a member of the quinoxaline family, which is a class of aromatic compounds containing two nitrogen atoms in a six-membered ring. 2C6FQX is commonly used in laboratory experiments due to its unique chemical properties, which make it a useful tool for scientists to study the effects of various chemical reactions.

Scientific Research Applications

Synthetic Route Development

Researchers have developed improved synthetic routes for quinoxaline monomers, like 2-(4-hydroxyphenyl)-3-phenyl-6-fluoroquinoxaline. These developments include efficient synthesis from less costly intermediates and attempts to create various monomer mixtures for potential applications in polymer science (Baek & Harris, 2005).

Antimalarial Activity and Synthesis of Derivatives

The synthesis of over 30 new quinoxaline derivatives from 3-chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide has been achieved. These derivatives, with unique substitution patterns, have been investigated for their antimalarial activities (Maichrowski et al., 2013).

Biological Applications

Carbene-catalyzed aroylation of 2-chloroquinoxaline N-oxide with aromatic aldehydes has led to the synthesis of biologically promising aroylquinoxaline N-oxides. These compounds have shown specific cytotoxic effects against tumor cell lines, indicating potential applications in cancer therapy (Maichrowski et al., 2014).

Polymerization Potential

Studies on the polymerization of quinoxaline monomers, including those with chloro- and fluoro-substituted derivatives, have been conducted. These studies aim to develop high-molecular-weight polymers with potential applications in materials science (Baek & Harris, 2005).

Antimicrobial Activity

Research into quinoxaline derivatives, including those based on 2-chloro-3-methylquinoxaline, has been conducted to optimize antimicrobial activity. This includes synthesizing new compounds by replacing the chlorine with ether linkages and testing their effectiveness against various microbial strains (Singh et al., 2010).

properties

IUPAC Name

2-chloro-6-fluoroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClFN2/c9-8-4-11-7-3-5(10)1-2-6(7)12-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEWXGTYYUSXII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN=C2C=C1F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00506875
Record name 2-Chloro-6-fluoroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-fluoroquinoxaline

CAS RN

55687-33-7
Record name 2-Chloro-6-fluoroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 6-fluoroquinoxalin-2(1H)-one & 7-fluoroquinoxalin-2(1H)-one (3 g, 18.28 mmol) in POCl3 (20 ml) was refluxed for 3 h. The solvent was evaporated under reduced pressure and the residue was diluted with cold water. The aqueous solution was basified by solid sodium carbonate and extracted with ethyl acetate. The combine organic layer was dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure to get crude compound. The crude compound was purified by silica gel chromatography (20% ethyl acetate in pet ether) to afford regioisomers as a mixture. The above mixture was separated by SFC purification to afford 2-chloro-6-fluoroquinoxaline (0.75 g, 44%) and 2-chloro-7-fluoroquinoxaline (0.65 g, 38%) as white solid.
Quantity
0 (± 1) mol
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Reaction Step One
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3 g
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YB Lee, YD Gong, H Yoon, CH Ahn, MK Jeon… - Bioorganic & medicinal …, 2010 - Elsevier
A series of novel quinoxalinyl-piperazine compounds, 1-[(5 or 6-substituted alkoxyquinoxalinyl)aminocarbonyl]-4-(hetero)arylpiperazine derivatives were synthesized and …
Number of citations: 48 www.sciencedirect.com

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